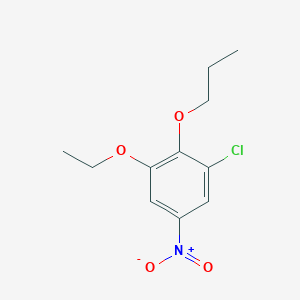
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene is a chemical compound belonging to the class of nitrobenzenes. It is characterized by its molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . This compound is utilized in various fields, including medical research, environmental research, and industrial applications.
Métodos De Preparación
The synthesis of 1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene typically involves multiple steps, starting from benzene derivatives. The synthetic route generally includes:
Nitration: Introducing a nitro group (-NO2) to the benzene ring.
Chlorination: Adding a chlorine atom to the benzene ring.
Alkylation: Introducing ethoxy (-OCH2CH3) and propoxy (-OCH2CH2CH3) groups to the benzene ring.
These reactions are carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, palladium on carbon (Pd/C) for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Chloro-3-ethoxy-5-nitro-2-propoxybenzene can be compared with other nitrobenzene derivatives, such as:
1-Chloro-2-ethoxy-5-nitro-3-propoxybenzene: Similar structure but different substitution pattern on the benzene ring.
1-Chloro-4-ethoxy-2-nitrobenzene: Lacks the propoxy group, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
1-chloro-3-ethoxy-5-nitro-2-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-3-5-17-11-9(12)6-8(13(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBLMQYGVLOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














